
Application Notes and Protocols for Studying
Lysosomal Function Using Ned-19

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: Ned-19

CAS No.: 1354235-96-3
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Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing Ned-19, a selective

antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), to investigate the

intricate roles of lysosomal calcium signaling in various cellular processes.

Introduction to Ned-19
Ned-19 is a potent, cell-permeable, non-competitive antagonist of NAADP-mediated calcium

(Ca²⁺) release.[1] It specifically targets the two-pore channels (TPCs) located on the

membrane of lysosomes and other acidic organelles, thereby inhibiting the release of Ca²⁺

from these stores.[1][2] This targeted action makes Ned-19 an invaluable tool for dissecting the

physiological and pathological functions of lysosomal Ca²⁺ signaling in processes such as

autophagy, phagocytosis, endolysosomal trafficking, and cellular metabolism.
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NAADP is a powerful intracellular second messenger that mobilizes Ca²⁺ from acidic stores,

primarily lysosomes.[3][4] This process is mediated by the activation of TPCs. Ned-19 acts by

binding to a site on the TPC complex that is distinct from the NAADP binding site, thereby non-

competitively inhibiting channel opening and subsequent Ca²⁺ efflux. This blockade allows for

the specific investigation of cellular events downstream of NAADP-mediated lysosomal Ca²⁺

release.

Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Ned-19 in various

experimental settings.

Table 1: Ned-19 Working Concentrations and Incubation Times
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Table 2: Reported Effects of Ned-19 on Lysosomal Function
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Signaling Pathways and Experimental Workflows
NAADP Signaling Pathway
The following diagram illustrates the signaling cascade involving NAADP, TPCs, and lysosomal

Ca²⁺ release, and the inhibitory action of Ned-19.
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NAADP-mediated lysosomal Ca²⁺ signaling pathway and its inhibition by Ned-19.

General Experimental Workflow
This diagram outlines a typical workflow for investigating the role of lysosomal Ca²⁺ signaling

using Ned-19.
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A generalized experimental workflow for studying lysosomal function with Ned-19.

Experimental Protocols
Protocol 1: Measuring Lysosomal Calcium Release
This protocol describes how to measure changes in cytosolic Ca²⁺ originating from lysosomes

using a fluorescent Ca²⁺ indicator and Ned-19.

Materials:

Cells of interest cultured on glass-bottom dishes

Fluo-4 AM or Fura-2 AM (calcium indicators)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

Ned-19 (stock solution in DMSO)

Agonist of interest (e.g., NAADP-AM, glutamate)

Fluorescence microscope with live-cell imaging capabilities

Procedure:
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Cell Preparation: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the

day of the experiment.

Dye Loading:

Prepare a loading solution of 2-5 µM Fluo-4 AM or Fura-2 AM with 0.02% Pluronic F-127

in HBSS.

Wash cells once with HBSS.

Incubate cells with the loading solution for 30-45 minutes at 37°C.

Wash cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30

minutes.

Ned-19 Pre-incubation:

Prepare working solutions of Ned-19 in HBSS from the DMSO stock. The final DMSO

concentration should be below 0.1%.

Incubate the cells with the desired concentration of Ned-19 (e.g., 1-100 µM) for 30-60

minutes at 37°C.[5][8] Include a vehicle control (DMSO).

Imaging:

Mount the dish on the fluorescence microscope stage, maintaining physiological

conditions (37°C, 5% CO₂).

Acquire a baseline fluorescence signal for 1-2 minutes.

Add the agonist of interest to stimulate lysosomal Ca²⁺ release.

Continue recording the fluorescence signal for 5-10 minutes.

Data Analysis:

Measure the change in fluorescence intensity over time in individual cells.
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For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation

wavelengths.

Quantify the peak amplitude of the Ca²⁺ response.

Compare the Ca²⁺ response in control, agonist-treated, and Ned-19 + agonist-treated

cells.

Protocol 2: Assessing Lysosomal pH
This protocol uses a ratiometric pH-sensitive dye to measure changes in lysosomal pH

following treatment with Ned-19.

Materials:

Cells of interest

LysoSensor Yellow/Blue DND-160 or FITC-dextran

Live-cell imaging medium

Ned-19

Nigericin and Monensin (for calibration)

A series of buffers with known pH values (e.g., pH 4.0 to 6.5)

Fluorescence microscope with appropriate filter sets or a plate reader

Procedure:

Dye Loading:

For LysoSensor Yellow/Blue: Incubate cells with 1 µM LysoSensor Yellow/Blue in pre-

warmed medium for 5-10 minutes at 37°C.

For FITC-dextran: Incubate cells with 1 mg/mL FITC-dextran for 4-16 hours to allow for

endocytosis and accumulation in lysosomes. Follow with a chase period in dye-free

medium for at least 1 hour.
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Treatment: Wash the cells and incubate with Ned-19 at the desired concentration for the

appropriate duration.

Imaging:

For LysoSensor Yellow/Blue, excite at ~340 nm and ~380 nm and measure the emission

ratio at ~440 nm and ~540 nm.

For FITC-dextran, measure the ratio of fluorescence intensity at two emission wavelengths

(e.g., 520 nm and the isosbestic point).[9]

Calibration:

At the end of the experiment, incubate the cells in high K⁺ buffer containing 10 µM

nigericin and 10 µM monensin at various known pH values to generate a standard curve of

fluorescence ratio versus pH.

Data Analysis:

Calculate the fluorescence ratio for each condition.

Convert the fluorescence ratios to pH values using the calibration curve.

Compare the lysosomal pH in control versus Ned-19-treated cells.

Protocol 3: Evaluating Autophagic Flux
This protocol uses the tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) to monitor

autophagic flux, which can be modulated by lysosomal function.

Materials:

Cells stably expressing mRFP-GFP-LC3

Ned-19

Autophagy inducers (e.g., starvation medium, rapamycin)

Lysosomal inhibitors (e.g., bafilomycin A1, chloroquine) as controls
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Confocal microscope

Procedure:

Cell Culture and Treatment:

Plate mRFP-GFP-LC3 expressing cells.

Treat cells with Ned-19, an autophagy inducer, or a combination. Include a positive control

for autophagy inhibition (bafilomycin A1).

Imaging:

Fix the cells or perform live-cell imaging.

Acquire images in both the green (GFP) and red (mRFP) channels.

Data Analysis:

Autophagosomes will appear as yellow puncta (co-localization of GFP and mRFP).

Autolysosomes will appear as red-only puncta, as the acidic environment of the lysosome

quenches the GFP signal.

Quantify the number of yellow and red puncta per cell.

An increase in yellow puncta with Ned-19 treatment may suggest a blockage in the fusion

of autophagosomes with lysosomes or impaired lysosomal degradation. A decrease in red

puncta indicates reduced autophagic flux.

Protocol 4: Phagocytosis Assay
This protocol assesses the role of lysosomal Ca²⁺ signaling in phagocytosis using fluorescently

labeled particles.

Materials:

Phagocytic cells (e.g., macrophages)
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Fluorescently labeled particles (e.g., zymosan, beads, or bacteria)

Ned-19

Trypan blue (to quench extracellular fluorescence)

Flow cytometer or fluorescence microscope

Procedure:

Cell Preparation: Plate phagocytic cells and allow them to adhere.

Pre-treatment: Incubate the cells with Ned-19 (e.g., 10 µM) or vehicle control for 30-60

minutes.[6]

Phagocytosis:

Add the fluorescently labeled particles to the cells at a specific particle-to-cell ratio.

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

Quenching and Washing:

Wash the cells with cold PBS to remove non-internalized particles.

Add trypan blue to quench the fluorescence of any remaining extracellular particles.

Quantification:

By Flow Cytometry: Harvest the cells and analyze the percentage of fluorescent cells and

the mean fluorescence intensity per cell.

By Microscopy: Acquire images and quantify the number of internalized particles per cell.

Data Analysis: Compare the phagocytic activity between control and Ned-19-treated cells. A

decrease in fluorescence in the Ned-19 group indicates that lysosomal Ca²⁺ signaling is

involved in phagocytosis.[6]
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Conclusion
Ned-19 is a critical pharmacological tool for elucidating the diverse functions of NAADP-

mediated lysosomal Ca²⁺ signaling. The protocols and data presented here provide a

framework for researchers to design and execute experiments aimed at understanding the

fundamental roles of lysosomes in cellular health and disease. Careful optimization of

concentrations and incubation times for specific cell types and experimental systems is

recommended for robust and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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